molecular formula C27H28N2O3S B12141638 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B12141638
M. Wt: 460.6 g/mol
InChI Key: XNRNGNMAAHUYIM-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound that features a thiazole ring, a methoxyaniline group, and various substituted phenyl groups

Properties

Molecular Formula

C27H28N2O3S

Molecular Weight

460.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C27H28N2O3S/c1-19-5-8-21(9-6-19)24-18-33-27(28-22-10-12-23(30-2)13-11-22)29(24)16-15-20-7-14-25(31-3)26(17-20)32-4/h5-14,17-18H,15-16H2,1-4H3

InChI Key

XNRNGNMAAHUYIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions: The thiazole intermediate can then undergo substitution reactions with various phenyl groups, facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Palladium catalysts (Pd/C), halogenated solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
  • N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Uniqueness

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may influence its reactivity and interaction with biological targets compared to similar compounds.

Biological Activity

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

  • Molecular Formula : C29H25FN2O2S
  • Molecular Weight : 484.6 g/mol
  • IUPAC Name : 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The thiazole ring plays a crucial role in mediating these interactions. Specifically, the compound has been shown to exhibit anti-inflammatory and anticancer properties through modulation of key signaling pathways.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In studies involving thiazole derivatives, IC50 values as low as 1.61 µg/mL have been reported against certain tumor cell lines, indicating strong anticancer potential .
  • Mechanisms : The presence of electron-donating groups on the phenyl ring enhances the cytotoxicity by increasing the compound's affinity for cancer cell targets .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition Studies : It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Substituents on Phenyl Rings : The presence of methoxy and methyl groups significantly influences the compound's biological activity by altering electronic properties and steric hindrance .

Study 1: Anticancer Efficacy

A recent study evaluated various thiazole derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs to this compound showed promising results against breast and colon cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AMCF7 (Breast)1.98
Compound BHT29 (Colon)1.61
N-[...]MCF7< 1.5

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of thiazole derivatives. The study demonstrated that compounds similar to this compound significantly reduced TNF-alpha levels in cultured macrophages.

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